tert-Butyl 6-vinylpyrimidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a tert-butyl group, a vinyl group, and a carbamate group attached to the pyrimidine ring
Preparation Methods
The synthesis of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate typically involves the reaction of 6-vinylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent and conditions used.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-vinylpyrimidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
tert-Butyl 6-vinylpyrimidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 4-aminopyrimidine-5-carboxylate: This compound has a similar pyrimidine core but with different substituents, leading to different chemical and biological properties.
tert-Butyl 2,4-diaminopyrimidine-5-carboxylate: Another pyrimidine derivative with distinct functional groups, used in different applications.
tert-Butyl 6-chloropyrimidine-4-carboxylate: This compound has a chloro substituent instead of a vinyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a vinyl group and a carbamate group, which provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl N-(6-ethenylpyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-5-8-6-9(13-7-12-8)14-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURZTFWBIWUHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.